2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone
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Overview
Description
2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone is a chemical compound that belongs to the class of imidazolidinones. These compounds are known for their unique structural features, which include a five-membered ring containing two nitrogen atoms. This particular compound has a phenyl group attached to the ethanone moiety, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone typically involves the reaction of 1-methylimidazolidin-2-one with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazolidinones.
Scientific Research Applications
2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates. This activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
Imidapril: A drug featuring the imidazolidinone ring system, used as an antihypertensive agent.
Azlocillin: An antibiotic that contains the imidazolidinone structure.
Uniqueness
2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone is unique due to its specific structural features and reactivity. The presence of the phenyl group and the imidazolidinone ring makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2Z)-2-(1-methylimidazolidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3/b12-9- |
InChI Key |
OFNZNOUQHFYJGA-XFXZXTDPSA-N |
Isomeric SMILES |
CN\1CCN/C1=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCNC1=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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